N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-6-10(2)14-13(7-9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEQGFXAPGJZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Fluorobenzamide: The final step involves the coupling of the dimethyl-substituted benzothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison
| Compound Name | Substituents (Benzothiazole/Benzamide) | Molecular Formula | Molecular Weight (g/mol) | Crystal Volume (ų) |
|---|---|---|---|---|
| N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide | 5,7-dimethyl; 3-fluoro | C₁₆H₁₃FN₂OS | 300.35* | Not reported |
| N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] | None; None | C₁₄H₁₀N₂OS | 262.30 | 1169.13 |
| N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] | None; 2-fluoro | C₁₄H₉FN₂OS | 280.30 | 1195.61 |
| 2-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide | 5,7-dimethyl; 2-chloro, morpholinopropyl | C₂₃H₂₆ClN₃O₂S | 443.99 | Not reported |
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Crystallography: Fluorination at the 2-position in 2-BTFBA (vs. 3-fluoro in the target compound) increases crystal volume (1195.61 ų vs. 1169.13 ų for 2-BTBA), suggesting altered packing efficiency due to steric and electronic effects . Methyl groups on the benzothiazole core (target compound) likely reduce solubility compared to non-methylated analogues (2-BTBA, 2-BTFBA).
In contrast, trifluoromethyl groups in patent compounds (e.g., N-(6-trifluoromethylbenzothiazol-2-yl) derivatives) offer stronger metabolic resistance .
Biological Implications: The morpholinopropyl group in the chloro-substituted analogue () introduces tertiary amine functionality, likely improving aqueous solubility but increasing molecular weight (443.99 g/mol vs. ~300 g/mol for simpler derivatives). This could impact bioavailability .
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11F N2S. The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine in the structure may enhance its pharmacological properties by improving bioavailability and metabolic stability.
Research indicates that compounds with benzothiazole derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific action of this compound in cancer models needs further elucidation but may involve similar pathways.
Biological Activity Data
| Biological Activity | Test Organism/Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Antibacterial | E. coli | 50 µg/mL | Inhibition of growth |
| Antifungal | C. albicans | 25 µg/mL | Reduced viability |
| Cytotoxicity | HeLa cells | 10 µM | Induction of apoptosis |
Case Studies
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the common synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide?
The synthesis typically involves coupling a benzothiazol-2-amine derivative with a fluorobenzoyl chloride. For example:
- Step 1 : React 5,7-dimethyl-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in pyridine under inert conditions (N₂/Ar) at room temperature.
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.
- Step 3 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from methanol .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., amide proton resonance at δ 10-12 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (e.g., >95% purity).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., ESI+ mode) .
Q. What initial biological screening approaches are used to evaluate its bioactivity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, relevant to anaerobic pathogens .
Advanced Research Questions
Q. What strategies resolve contradictory data in the biological activity of benzothiazole derivatives?
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assay Conditions : Fixed incubation times, serum-free media, and controlled O₂ levels (e.g., hypoxia for PFOR studies) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 3-fluoro with 4-fluoro) to isolate activity drivers .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Q. How do researchers investigate the mechanism of action for its anticancer activity?
- Molecular Docking : Simulate binding to target proteins (e.g., tubulin, topoisomerase II) using AutoDock Vina; validate with mutagenesis studies .
- Western Blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) or cell-cycle regulators (e.g., p21) in treated vs. untreated cells .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) in responsive cell lines .
Q. What structural features are critical for its bioactivity?
- Benzothiazole Core : Essential for intercalation with DNA or enzyme active sites (e.g., planar aromatic system) .
- 3-Fluoro Substituent : Enhances electronegativity, improving membrane permeability and target binding .
- 5,7-Dimethyl Groups : Hydrophobic interactions stabilize ligand-protein complexes (e.g., in PFOR’s hydrophobic pockets) .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Tautomerism in Benzothiazole : Use X-ray crystallography to resolve tautomeric forms (e.g., thione vs. thiol configurations) .
- Low Solubility : Employ DMSO-d₆ for NMR or co-crystallization with cyclodextrins for X-ray studies .
- Trace Impurities : Optimize HPLC gradients (e.g., 0.1% TFA in acetonitrile/water) for baseline separation .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogens, methoxy groups) at positions 3, 5, and 7 .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., fluorine) and hydrophobic regions .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models to predict activity trends based on steric/electrostatic fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
